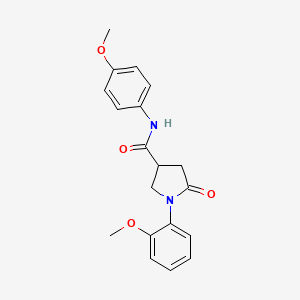
1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a structurally complex organic molecule that has garnered attention for its potential biological activities. Characterized by its unique methoxyphenyl groups and a pyrrolidine ring, this compound is of interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, drawing on diverse research findings, case studies, and data tables to provide a comprehensive overview.
Structure and Composition
- Molecular Formula: C19H20N2O4
- Molecular Weight: 340.4 g/mol
- IUPAC Name: N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Canonical SMILES:
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3OC
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O4 |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
| InChI Key | ZXAOJOFNSYWAAM-UHFFFAOYSA-N |
The biological activity of This compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may modulate enzyme activity or receptor interactions, potentially influencing various signaling pathways.
Case Study: Enzyme Inhibition
In a study examining the compound's inhibitory effects on lipoxygenase enzymes, it was found to exhibit selective inhibition of linoleate-oxygenase activity. The IC50 values for this inhibition were reported to be significantly lower than those of reference compounds, indicating a potent biological effect .
Table 2: Inhibition Potency
| Compound | IC50 (LA) µM | IC50 (AA) µM | Ratio (LA/AA) |
|---|---|---|---|
| 1 | 0.010 | 0.032 | 0.312 |
| 2 | 0.018 | 0.040 | 0.450 |
| 3 | 0.025 | 0.050 | 0.500 |
Anticancer Activity
Recent studies have suggested that the compound may possess anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines through the activation of specific caspases, indicating its potential as an anticancer agent .
Anti-inflammatory Effects
The anti-inflammatory potential of This compound has been explored in models of inflammation. The compound exhibited significant reduction in inflammatory markers, suggesting its utility in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
The structural similarities between This compound and other methoxy-substituted pyrrolidine derivatives indicate a shared mechanism of action across this class of compounds. However, variations in substitution patterns lead to differences in potency and selectivity against various biological targets.
Table 3: Comparison with Related Compounds
| Compound | Structure Type | Biological Activity |
|---|---|---|
| Compound A | Methoxy-substituted | Moderate anticancer |
| Compound B | Pyrrolidine derivative | Strong anti-inflammatory |
| This compound | Complex organic compound | Potent enzyme inhibitor |
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-15-9-7-14(8-10-15)20-19(23)13-11-18(22)21(12-13)16-5-3-4-6-17(16)25-2/h3-10,13H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLLGOKRZUHQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













